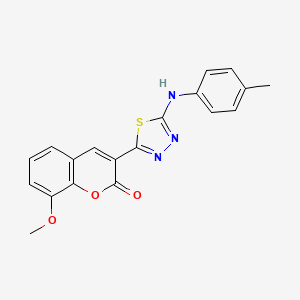

8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

The synthesis of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the coumarin ring . The thiadiazole moiety is then introduced through a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an aromatic aldehyde . The final step involves the methoxylation of the coumarin ring to obtain the desired compound .

化学反応の分析

8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

科学的研究の応用

Antimicrobial Properties

Numerous studies highlight the antimicrobial efficacy of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial and antifungal activities. The compound may exhibit similar properties due to its structural components.

- Antibacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that modifications at the thiadiazole ring can enhance antibacterial potency .

- Antifungal Activity : Thiadiazole derivatives are also reported to possess antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The presence of halogen substituents on the phenyl ring often correlates with increased antifungal activity .

Anticancer Potential

The chromenone structure is known for its anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. The integration of the thiadiazole moiety may enhance these effects through synergistic mechanisms .

Case Studies and Research Findings

作用機序

The mechanism of action of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

類似化合物との比較

8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other coumarin derivatives and thiadiazole-containing compounds. Similar compounds include:

7-Methoxy-8-(3-methylbut-2-enoyl)chromen-2-one: Another coumarin derivative with different substituents on the chromen-2-one ring.

4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: A coumarin derivative with multiple methoxy groups and methyl substituents.

Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with coumarin derivatives.

The uniqueness of this compound lies in its specific combination of the coumarin and thiadiazole moieties, which imparts distinct chemical and biological properties .

生物活性

The compound 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of chromenone and thiadiazole, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H16N4O4S

- Molecular Weight : 428.5 g/mol

This structure features a chromenone core substituted with a thiadiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The presence of the p-tolylamino group enhances the biological activity of the thiadiazole derivatives.

Key Findings

- Antibacterial Activity :

- Compounds similar to this compound have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions on the phenyl ring have demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented, with mechanisms involving inhibition of DNA synthesis and interaction with key cellular targets.

Research Insights

- Cytotoxicity Studies :

- Mechanism of Action :

Case Study 1: Antitumor Activity

A study conducted on a series of 1,3,4-thiadiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) with IC50 values around 0.28 µg/mL .

Case Study 2: Synergistic Effects

Combining this compound with other biologically active agents has shown synergistic effects that enhance overall cytotoxicity while reducing individual toxicity levels. This approach may lead to the development of more effective treatment regimens for resistant cancer types .

特性

IUPAC Name |

8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVOTNNFJSIWAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。